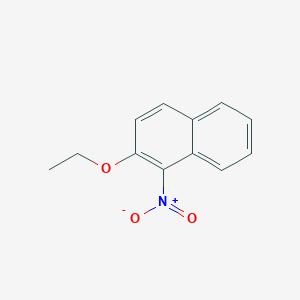

3-(4-Chlorophenyl)-1,2,4-oxadiazole

Übersicht

Beschreibung

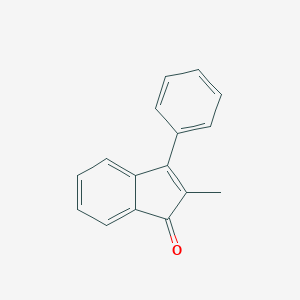

3-(4-Chlorophenyl)-1,2,4-oxadiazole (3-CPO) is a heterocyclic compound, which is part of a larger family of oxadiazoles. Oxadiazoles are a class of compounds that contain a nitrogen atom in a five-membered ring, with two oxygen atoms and two carbon atoms in the ring. 3-CPO is a synthetic compound, and has been studied for its use in scientific research applications, due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

- A study by Fun et al. (2011) investigated the chemical structure of a 1,2,4-oxadiazole derivative, highlighting its molecular geometry and crystal formation involving hydrogen bonds and C—H⋯π interaction (Fun et al., 2011).

Antimicrobial Activity

- Machado et al. (2005) synthesized various 1,2,4-oxadiazole derivatives, including 3-(4-chlorophenyl)-1,2,4-oxadiazole, and evaluated their antimicrobial activity and toxicity (Machado et al., 2005).

- Deshmukh et al. (2017) synthesized a series of oxadiazoles with a focus on their antibacterial screening, finding moderate activity against certain bacteria (Deshmukh et al., 2017).

- Arora et al. (2012) researched the antibacterial activity of 1,3,4-oxadiazoles, noting their efficacy against specific bacteria and analyzing their thermal properties (Arora et al., 2012).

Synthesis and Characterization

- Abbas et al. (2017) conducted a study on synthesizing new heterocyclic compounds using 3-(4-chlorophenyl)-1,2,4-oxadiazole, focusing on structural characterization and synthetic methods (Abbas et al., 2017).

- Zheng (2004) described a method to synthesize oxadiazoles under microwave irradiation, demonstrating the efficiency of this approach (Zheng, 2004).

Antifungal and Antitubercular Activity

- Horrocks et al. (2013) synthesized pyrazole derivatives of 1,3,4-oxadiazoles and tested their antifungal and antitubercular activity, finding promising results (Horrocks et al., 2013).

- Prathap et al. (2014) studied novel oxadiazole derivatives for their antitubercular and antioxidant activities, identifying compounds with significant antitubercular potential (Prathap et al., 2014).

Photochemical Behavior

- Buscemi et al. (1988) explored the photochemical behavior of 1,2,4-oxadiazole derivatives, shedding light on their photoisomerization processes and potential applications (Buscemi et al., 1988).

Anticancer Activity

- Bhosale et al. (2017) synthesized and tested oxadiazole compounds for anticancer activity, finding effectiveness against various human tumor cell lines (Bhosale et al., 2017).

- Singh et al. (2012) synthesized 1,3,4-oxadiazole derivatives and evaluated them for central nervous system depressant activity, noting their potential in antidepressant and anticonvulsant applications (Singh et al., 2012).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that 1,3,4-oxadiazole derivatives have different mechanisms of action by targeting various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many proteins that contribute to cell proliferation .

Biochemical Pathways

It is known that similar compounds, such as selenium-containing compounds, can reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress . This suggests that 3-(4-Chlorophenyl)-1,2,4-oxadiazole may influence pathways related to oxidative stress and inflammation.

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

Similar compounds, such as selenium-containing compounds, have been shown to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress . This suggests that 3-(4-Chlorophenyl)-1,2,4-oxadiazole may have similar effects.

Action Environment

It is known that similar compounds, such as triclocarban, are structurally similar to carbanilide compounds often found in pesticides and some drugs . This suggests that environmental factors such as pH, temperature, and presence of other chemicals could potentially influence the action of 3-(4-Chlorophenyl)-1,2,4-oxadiazole.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZADIVBLSTIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384513 | |

| Record name | 3-(4-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10550-15-9 | |

| Record name | 3-(4-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B172011.png)

![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)

![N-Cbz-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B172023.png)